molecular formula C16H16ClFN2O4 B8729575 Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate

Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate

Cat. No. B8729575
M. Wt: 354.76 g/mol
InChI Key: IJTVUDKTULDDQX-UHFFFAOYSA-N
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Patent
US06417193B1

Procedure details

Methyl-4-aminobutanoate hydrochloride (668 mg, 4.34 mmol) and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-oyl chloride (1.19 g, 4.35 mmol) were converted to 1.60 g of the title compound by the procedure of Preparation 1 except that the residue was not treated with hexanes. (100%). EA calculated for: C16H16N2O4ClF: C, 54.17; H, 4.55; N, 7.90. Found: C, 54.41; H, 4.58; N, 7.78. MS(FD) m/z 355 (M+).
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH2:8].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[C:12]=1[C:18]1[C:22]([C:23](Cl)=[O:24])=[C:21]([CH3:26])[O:20][N:19]=1>>[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH:8][C:23]([C:22]1[C:18]([C:12]2[C:13]([F:17])=[CH:14][CH:15]=[CH:16][C:11]=2[Cl:10])=[N:19][O:20][C:21]=1[CH3:26])=[O:24] |f:0.1|

Inputs

Step One
Name
Quantity
668 mg
Type
reactant
Smiles
Cl.COC(CCCN)=O
Name
Quantity
1.19 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C1=NOC(=C1C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCNC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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